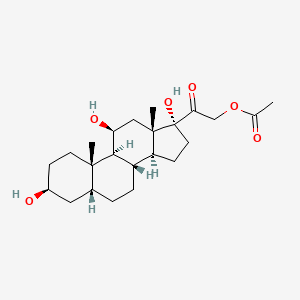

3beta-Tetrahydrocortisol 21-Acetate

Vue d'ensemble

Description

3 is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its significant role in various biochemical and physiological processes, including metabolism regulation, immune response modulation, and anti-inflammatory effects .

Mécanisme D'action

Target of Action

The primary target of 3|A-Tetrahydrocortisol 21-Acetate, also known as 3beta-Tetrahydrocortisol 21-Acetate, is the cytosolic glucocorticoid receptor . This receptor mediates the effects of glucocorticoids, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including immune response and regulation of inflammation .

Mode of Action

3|A-Tetrahydrocortisol 21-Acetate binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of 3|A-Tetrahydrocortisol 21-Acetate to the glucocorticoid receptor influences various biochemical pathways. The short-term effects of this interaction include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These effects are part of the body’s response to stress and inflammation.

Pharmacokinetics

It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary by 10 times from patient to patient

Result of Action

The molecular and cellular effects of 3|A-Tetrahydrocortisol 21-Acetate’s action are broad and varied due to the wide range of physiological processes influenced by glucocorticoids. These effects include modulation of the immune response, regulation of inflammation, and influence on metabolic processes .

Analyse Biochimique

Biochemical Properties

It is known that cortisol and its metabolites interact with various biomolecules, including enzymes and proteins . For instance, cortisol and its metabolite tetrahydrocortisol interact with serum proteins such as apolipoprotein AI (apoA-I) and human serum albumin (HSA) .

Cellular Effects

Research on cortisol and its metabolite tetrahydrocortisol suggests that they can induce changes in the secondary structure of proteins, which can significantly alter the acceptor and regulatory properties of the protein .

Molecular Mechanism

It is known that cortisol and its metabolites can act as negative allosteric modulators of the GABA A receptor, similarly to pregnenolone sulfate .

Temporal Effects in Laboratory Settings

It is known that cortisol and its metabolites can induce changes in the secondary structure of proteins over time .

Dosage Effects in Animal Models

It is known that cortisol and its metabolites can have dose-dependent effects on the secondary structure of proteins .

Metabolic Pathways

It is known that cortisol is metabolized into various metabolites, including tetrahydrocortisol .

Transport and Distribution

It is known that cortisol and its metabolites can interact with various proteins, including transporters and binding proteins .

Subcellular Localization

It is known that cortisol and its metabolites can interact with various proteins, potentially influencing their localization within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3 typically involves multiple steps, starting from cortisol or its derivatives. One common method includes the acetylation of tetrahydrocortisol at the 21st position. This process often involves the use of acetic anhydride and a base such as pyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required standards .

Analyse Des Réactions Chimiques

Types of Reactions

3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.

Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3 can yield 21-acetoxy-3,11,17-trihydroxy-20-one .

Applications De Recherche Scientifique

3 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of diagnostic assays and as a biochemical marker in various tests.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydrocortisol: A metabolite of cortisol with similar biological activities.

Tetrahydrocortisone: Another cortisol metabolite with comparable effects.

Allo-Tetrahydrocortisol: A stereoisomer of tetrahydrocortisol with distinct biochemical properties.

Uniqueness

3 is unique due to its acetylated form, which can influence its pharmacokinetics and biological activity. The acetylation at the 21st position can enhance its stability and modify its interaction with glucocorticoid receptors, potentially leading to different therapeutic outcomes compared to its non-acetylated counterparts .

Propriétés

IUPAC Name |

[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUZFZGYANUVTJ-JYVMGGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858450 | |

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4047-40-9 | |

| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/new.no-structure.jpg)